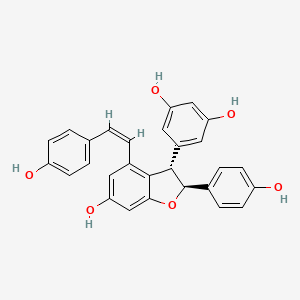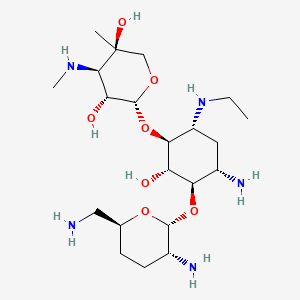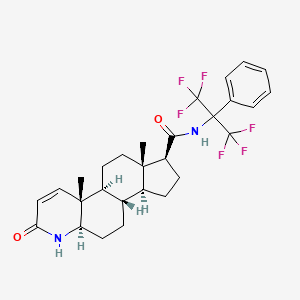![molecular formula C41H78NO8P B1242822 1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituent both at positions 1 and 2 is specified as (6Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a petroselinic acid.
Scientific Research Applications
Lipid Transfer Assays
1,2-Di-[(6Z)-Octadecenoyl]-sn-Glycero-3-Phosphoethanolamine (hereinafter referred to by its chemical structure) is used in lipid transfer assays. These assays are critical for studying the dynamics and functions of lipids in various biological systems. The lipid transfer assay described by Zhang and Wang (2013) uses a variety of phospholipids, including this compound, to investigate lipid-protein interactions and lipid transfer between membranes (Zhang & Wang, 2013).
Interaction Studies with Membranes
The compound plays a significant role in studying interactions between small molecules and lipid membranes. Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers. The study involved various phospholipids, including our compound of interest, to understand these molecular interactions (Huang et al., 2013).
Gene Delivery Research
This compound is extensively used in gene delivery research. Wölk et al. (2015) investigated binary lipid mixtures, including our compound, for their potential in gene delivery. The study focused on the behavior of these mixtures in cell culture and their efficiency in DNA transfer (Wölk et al., 2015).
Biosensors and Bioelectrocatalysis
In biosensor development, this compound is used for creating lipid bilayer environments. Gomes et al. (2019) developed a biosensor for nitric oxide detection using a lipidic bilayer that included this compound. The study highlighted the importance of this compound in enhancing enzyme stability and electron transfer in biosensor applications (Gomes et al., 2019).
Liposome Research for Drug Delivery
This compound is vital in the development of liposomes for drug delivery. Liu (2015) reviewed the role of the compound in stabilizing cationic liposomes, which are crucial for non-viral gene carriers, highlighting its impact on membrane destabilization and liposome stability (Liu, 2015).
Protein-Liposome Interactions
The compound is also important in studying protein-liposome interactions. Triantafyllopoulou et al. (2022) investigated how the compound influences protein corona formation on liposomes, crucial for understanding nanoparticle behavior in pharmaceutical applications (Triantafyllopoulou et al., 2022).
Properties
Molecular Formula |
C41H78NO8P |
|---|---|
Molecular Weight |
744 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-6-enoyl]oxypropyl] (Z)-octadec-6-enoate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h23-26,39H,3-22,27-38,42H2,1-2H3,(H,45,46)/b25-23-,26-24-/t39-/m1/s1 |
InChI Key |
PFJVXUYPMJAMEJ-MLEXSCAZSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCC/C=C\CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC=CCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
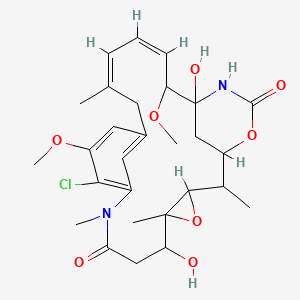


![4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate](/img/structure/B1242746.png)

![N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)

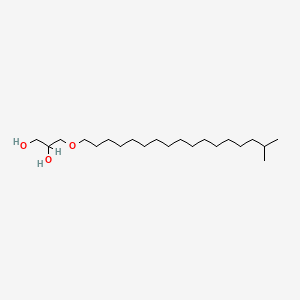
![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)
